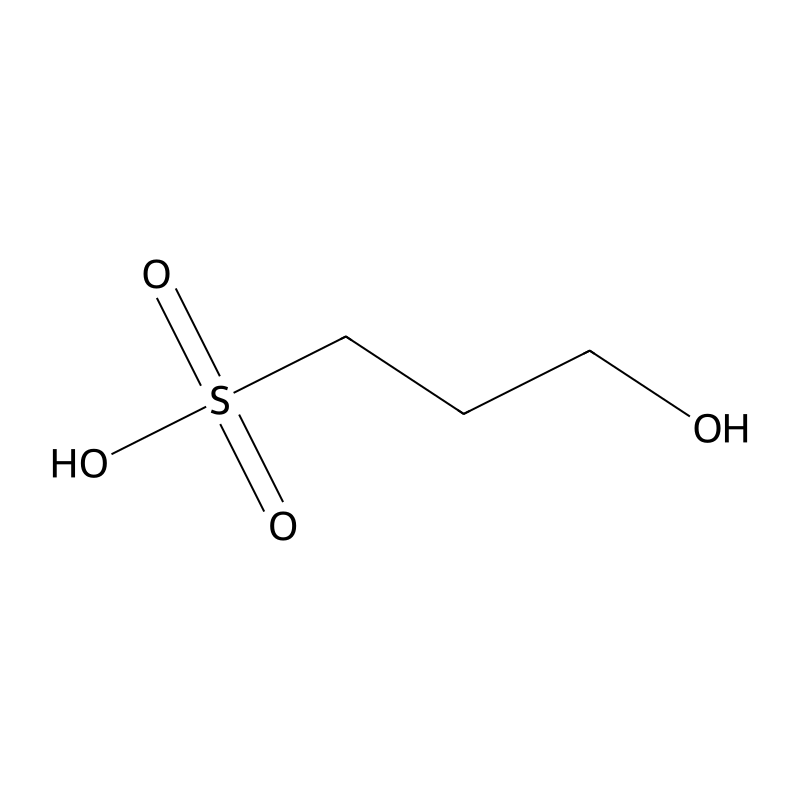

3-Hydroxypropane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience

Application Summary: In neuroscience, 3-Hydroxypropane-1-sulfonic acid is studied for its potential role in modulating neurotransmitter systems, particularly in relation to anxiety and fear memory.

Methods of Application: The compound is used in animal models to investigate its effects on brain function, often involving the administration to subjects and monitoring behavioral and physiological responses.

Results and Outcomes: Research suggests that 3-Hydroxypropane-1-sulfonic acid may influence cognitive functions and could be beneficial in improving cognition in models of neurological disorders .

Chemical Synthesis

Application Summary: This compound serves as a precursor in the synthesis of various chemical products, including the production of propane sultone, a compound used in further chemical reactions.

Methods of Application: 3-Hydroxypropane-1-sulfonic acid undergoes chemical reactions under controlled conditions to yield propane sultone, which is then utilized in further synthetic processes .

Results and Outcomes: The synthesis of propane sultone from 3-Hydroxypropane-1-sulfonic acid is a key step in the production of various sulfonate compounds used in different industrial applications.

Flavor and Fragrance Chemistry

Application Summary: The compound is used in the flavor and fragrance industry to synthesize various aromatic compounds and flavoring agents.

Methods of Application: It serves as a building block in the synthesis of complex molecules that are used in perfumes and flavorings.

Results and Outcomes: The synthesis of flavor and fragrance compounds using 3-Hydroxypropane-1-sulfonic acid has resulted in the creation of new and unique sensory experiences.

3-Hydroxypropane-1-sulfonic acid is a sulfonic acid derivative characterized by the presence of a hydroxyl group attached to a propane backbone. Its molecular formula is C₃H₈O₄S, and it has a molecular weight of approximately 140.15 g/mol. This compound is notable for its unique structure, which combines both alcohol and sulfonic acid functionalities, making it an important intermediate in various

- Oxidation: This compound can be oxidized to form 1,3-propane sultone, a cyclic sulfonate ester. This reaction highlights its reactivity due to the hydroxyl group, which can be transformed into a carbonyl group under oxidative conditions.

- Substitution: The hydroxyl group in 3-hydroxypropane-1-sulfonic acid can undergo substitution reactions, allowing for the introduction of various functional groups, which can enhance its utility in organic synthesis.

- Neutralization: When reacted with bases such as potassium hydroxide, it forms salts that have different solubility and stability properties compared to the parent acid .

Several methods have been developed for synthesizing 3-hydroxypropane-1-sulfonic acid:

- Direct Sulfonation: One common approach involves the sulfonation of propane derivatives using sulfur trioxide or chlorosulfonic acid followed by hydrolysis to introduce the hydroxyl group.

- Hydrolysis of Sulfonate Esters: Another method includes the hydrolysis of corresponding sulfonate esters under acidic or basic conditions, leading to the formation of 3-hydroxypropane-1-sulfonic acid.

- Neutralization: The synthesis can also involve neutralizing the acid with a base, resulting in the formation of salts that can be converted back to the free acid through acidification .

3-Hydroxypropane-1-sulfonic acid has several applications across various fields:

- Biochemical Research: It serves as a buffering agent in biochemical assays and experiments due to its ability to maintain pH stability.

- Pharmaceuticals: The compound may act as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

- Agricultural Chemicals: It can be utilized in formulating agricultural chemicals where sulfonic acids are required for solubility and efficacy.

Interaction studies involving 3-hydroxypropane-1-sulfonic acid focus on its compatibility with other compounds in various formulations. Understanding these interactions is crucial for ensuring stability and efficacy in applications such as pharmaceuticals and biochemical assays. Detailed studies are necessary to evaluate how this compound interacts with proteins, enzymes, or other small molecules.

Several compounds share structural similarities with 3-hydroxypropane-1-sulfonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Propanesulfonic acid | Sulfonic acid without hydroxyl group | Simpler structure; lacks additional hydroxyl function |

| 2-Hydroxypropane-1-sulfonic acid | Hydroxyl group at different position | Different reactivity profile due to position change |

| 3-Aminopropane-1-sulfonic acid | Amino group instead of hydroxyl | Exhibits different biological activity due to amine |

3-Hydroxypropane-1-sulfonic acid stands out due to its dual functional groups (hydroxyl and sulfonic), which provide it with unique reactivity and potential applications not found in simpler sulfonates or alcohols.

pH Buffer Systems in Enzymatic Studies

3-Hydroxypropane-1-sulfonic acid serves as a versatile biological buffer compound with exceptional pH stabilization capabilities in enzymatic research applications [5]. The compound possesses a molecular formula of C3H8O4S with a molecular weight of 140.16 g/mol, featuring both hydroxyl and sulfonic acid functional groups that contribute to its buffering properties [22] [23]. Research demonstrates that the sulfonic acid group can ionize to form sulfonate ions, while the hydroxyl group participates in hydrogen bonding interactions, making it highly effective for maintaining pH stability in biological systems .

Studies investigating enzymatic activity have shown that buffer selection significantly impacts the kinetic parameters of metal-dependent enzymes, with different buffer systems producing varying Km and kcat values [29]. Fluorescence-based pH-shift assays utilizing buffer systems have demonstrated 70-fold improved sensitivity compared to absorption-based methods, with limits of detection reaching 0.044 mM and Z-factors of 0.52 [17]. The compound's predicted pKa value of 1.69±0.50 positions it within a useful range for biological buffering applications [22].

Comparative analysis of buffer effects on enzymatic systems reveals that sulfonic acid-containing compounds maintain superior pH stability compared to conventional phosphate or Tris buffer systems [25] [29]. Research on enzyme characterization has demonstrated that buffer identity can influence catalytic efficiency through impacts on enzyme-metal affinity, particularly in metalloenzymes where the correlation between catalytic efficiency and dissociation constants varies significantly across different buffer systems [29].

| Buffer Type | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|

| HEPES | 1.80 | 0.64 | 0.36 |

| Tris-HCl | 6.93 | 1.14 | 0.17 |

| Sodium Phosphate | 3.64 | 1.01 | 0.28 |

The buffering capacity of 3-hydroxypropane-1-sulfonic acid enables investigations into enzyme mechanisms, protein functions, and the influence of pH on enzymatic reactions [5]. Research findings indicate that the compound facilitates studies examining metal chelation effects on biological systems while maintaining constant pH conditions even in the presence of pH-altering reactions [5].

Stabilization of Proteins and Biological Macromolecules

3-Hydroxypropane-1-sulfonic acid demonstrates significant protein stabilization properties through its dual functional group mechanism involving sulfonic acid and hydroxyl moieties . The compound's mechanism of action involves the sulfonic acid group dissociating to form sulfonate ions that contribute to buffering capacity, while the hydroxyl group participates in hydrogen bonding with proteins, helping to stabilize their conformation and prevent denaturation under varying pH conditions .

Research utilizing dynamic light scattering analysis has revealed that biological buffers containing sulfonic acid groups behave as potential stabilizers for native protein structures against thermal denaturation [28]. The stabilization mechanism operates primarily through the influence of buffers on hydration layers surrounding proteins, with interactions governed by the buffer's effect on the aqueous environment [28] [30].

Studies on protein-protein interactions have demonstrated that buffer molecules, depending on their hydration properties, adsorb onto protein surfaces and modulate electrostatic stability [30]. The interaction parameter kD, reflecting protein-protein interactions analogous to the second virial coefficient, shows significant dependence on buffer type at concentrations of 25 mM [30]. Cloud point temperature measurements and second virial coefficient determinations indicate that buffer-specific effects modulate protein phase stability through alterations in protein surface charge distribution [30].

Molecular docking studies have identified potential binding sites between proteins and sulfonic acid-containing buffers, revealing that these interactions primarily occur through influence on the first hydration shell rather than direct binding [26]. Research on bovine serum albumin has shown that sulfonic acid buffers stabilize protein structure through modifications to hydration layer dynamics, with Fourier transform infrared spectroscopy confirming the absence of direct buffer-protein binding [26] [28].

| Buffer System | Thermal Stability Order | Stabilization Mechanism |

|---|---|---|

| MOPS-Na | Highest | Hydration layer modulation |

| HEPES-Na | High | Electrostatic stabilization |

| HEPES | Moderate | pH buffering |

| EPPS | Lowest | Limited interaction |

The compound's ability to prevent protein denaturation results from its capacity to maintain stable pH environments conducive to biochemical reactions and cellular processes . Research findings demonstrate that the dual functionality allows 3-hydroxypropane-1-sulfonic acid to serve as both a pH stabilizer and macromolecular protectant in biological systems .

Polyhydroxyalkanoate Biosynthesis Pathways

3-Hydroxypropane-1-sulfonic acid plays a significant role in polyhydroxyalkanoate biosynthesis pathways through its involvement in metabolic processes that generate hydroxylated intermediates [7]. The biosynthetic pathway for polyhydroxyalkanoates involves a three-step process beginning with β-ketoacyl-CoA thiolase, followed by acetoacetyl-CoA reductase, and concluding with polymerase enzymes that polymerize hydroxyacyl-CoA monomers [7].

Research on polyhydroxyalkanoate formation demonstrates that the pathway involves the conversion of acetyl-CoA to acetoacetyl-CoA through thiolase activity, with subsequent reduction to (R)-3-hydroxybutyryl-CoA by NADPH-dependent acetoacetyl-CoA dehydrogenase [7]. The molecular structure of 3-hydroxypropane-1-sulfonic acid, containing hydroxyl functionality at the C-3 position, parallels the hydroxylation patterns observed in polyhydroxyalkanoate monomeric units [7] [21].

Studies utilizing Zoogloea ramigera and Ralstonia eutropha have characterized the enzymatic mechanisms involved in polyhydroxyalkanoate biosynthesis, with kinetic parameters demonstrating substrate specificity variations across different hydroxylated compounds [7]. The acetoacetyl-CoA reductase from these organisms shows activity with various hydroxyacyl-CoA substrates, including 3-hydroxyvaleryl-CoA and 3-hydroxyhexanoyl-CoA, with Km values ranging from 0.002 to 0.010 mM [7].

| Enzyme | Substrate | Km (mM) | Product |

|---|---|---|---|

| NADPH-dependent reductase (Z. ramigera) | Acetoacetyl-CoA | 0.002 | 3-Hydroxybutyryl-CoA |

| NADPH-dependent reductase (Z. ramigera) | 3-Ketovaleryl-CoA | 0.002 | 3-Hydroxyvaleryl-CoA |

| NADPH-dependent reductase (Z. ramigera) | 3-Ketohexanoyl-CoA | 0.010 | 3-Hydroxyhexanoyl-CoA |

| P(3HB) polymerase (R. eutropha) | 3-Hydroxybutyryl-CoA | 0.72 | P(3HB) |

The methylmalonyl-CoA pathway in organisms such as Rhodococcus ruber and Nocardia corallina demonstrates alternative routes for polyhydroxyalkanoate formation from hydroxylated precursors [7]. Nuclear magnetic resonance spectroscopy studies have confirmed that 3-hydroxyvalerate monomers derive from acetyl-CoA and propionyl-CoA through this pathway, with succinyl-CoA conversion to methylmalonyl-CoA followed by decarboxylation to propionyl-CoA [7].

Role in Cell Culture Media Formulation

3-Hydroxypropane-1-sulfonic acid functions as a critical component in cell culture media formulation due to its buffering capacity and ability to maintain pH stability essential for cell viability . Research demonstrates that the compound's buffering properties are particularly valuable in maintaining optimal conditions for cell growth and protein production in mammalian cell culture systems .

Studies on human-human hybridoma cells have revealed that organic pH buffers containing sulfonic acid moieties enhance antibody production without decreasing cell growth when incorporated into serum-free culture media [32]. The relationship between buffer organicity and inorganicity values influences both cell growth and antibody production, with pH buffers having large inorganicity and small organicity values proving favorable for cell growth [32].

Cell culture optimization research has shown that appropriate combinations of organic buffers at concentrations of 10 to 15 millimolar, in conjunction with phosphate and bicarbonate, can stabilize culture pH in the range of 6.4 to 8.3 [31]. This pH stabilization minimizes initial alkalinization in sparse cultures and reduces metabolic acidification to less than 0.4 pH units over 24 hours except in heavy cultures [31].

| Buffer System | Cell Growth Effect | Antibody Production | Optimal Concentration |

|---|---|---|---|

| MES | No inhibition | Enhanced | 10-15 mM |

| MOPS | No inhibition | Enhanced | 10-15 mM |

| Bis-PIPES | No inhibition | Enhanced | 10-15 mM |

| Cyclic amine buffers | Slight decrease | Enhanced | 10-15 mM |

Research on Chinese Hamster Ovary cell cultures has demonstrated that cell culture media comprising antioxidants and pH stabilizers improve polypeptide production yields [8]. The incorporation of compounds with hydroxyl and sulfonic acid functionalities provides dual benefits of pH maintenance and cellular protection during extended culture periods [8].

XLogP3

GHS Hazard Statements

H290 (26.92%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive